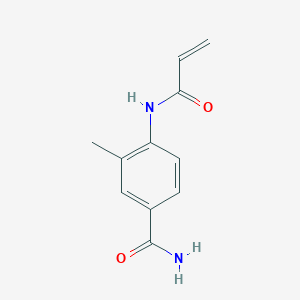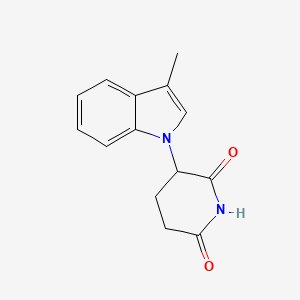
3-(3-methyl-1H-indol-1-yl)-2,6-Piperidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione is a compound that features both an indole and a piperidine moiety. Indole derivatives are known for their significant biological activities, while piperidine derivatives are widely used in pharmaceuticals. This compound combines these two important structures, making it a subject of interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione typically involves the reaction of 3-methylindole with piperidine-2,6-dione under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, which provides high yields and selectivity . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and bases such as sodium acetate (NaOAc) .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions: 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3
Reduction: Pd/C, hydrogen gas
Substitution: NBS, THF
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various receptors and enzymes, modulating their activity. The piperidine moiety can enhance the compound’s binding affinity and selectivity towards these targets . This dual interaction can lead to various biological effects, including inhibition of specific enzymes and modulation of receptor activity .
Comparación Con Compuestos Similares
- 3-(5-bromo-3-methyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-2,6-dione
- 2,6-Piperidinedione, 3-[(3-aminophenyl)amino] hydrochloride
Comparison: Compared to similar compounds, 3-(3-methyl-1H-indol-1-yl)piperidine-2,6-dione is unique due to its specific combination of indole and piperidine moieties. This combination provides a distinct set of chemical and biological properties, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H14N2O2 |
|---|---|
Peso molecular |
242.27 g/mol |
Nombre IUPAC |
3-(3-methylindol-1-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C14H14N2O2/c1-9-8-16(11-5-3-2-4-10(9)11)12-6-7-13(17)15-14(12)18/h2-5,8,12H,6-7H2,1H3,(H,15,17,18) |
Clave InChI |
UBQKEUOLEQXJMB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CN(C2=CC=CC=C12)C3CCC(=O)NC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


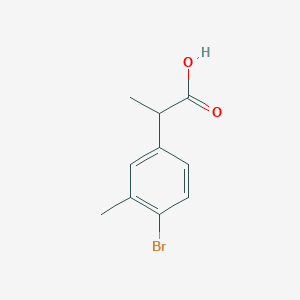

![Tert-butyl2-oxo-6-oxa-9-azaspiro[3.6]decane-9-carboxylate](/img/structure/B13552014.png)
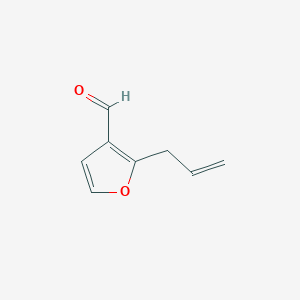
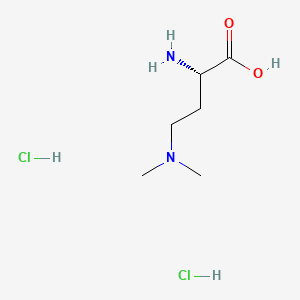
![1H-[1,2,3]triazolo[4,5-b]pyridin-6-aminehydrochloride](/img/structure/B13552029.png)

![Methyl 3-[(fluorosulfonyl)oxy]-5-(trifluoromethyl)benzoate](/img/structure/B13552040.png)
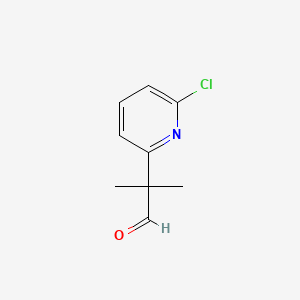


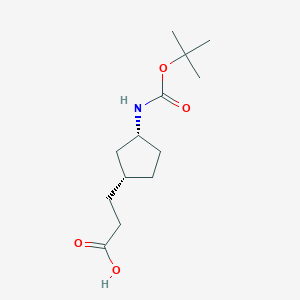
![4-Methyl-2-[(trifluoromethyl)sulfanyl]aniline](/img/structure/B13552095.png)
